N-(3,4-diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Description
N-(3,4-Diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic cinnoline derivative characterized by a bicyclic core structure containing two nitrogen atoms. The compound features a 3,4-diethoxybenzyl substituent at the amide nitrogen and a methyl group at position 2 of the cinnoline ring. The carboxamide group at position 6 introduces polarity, while the diethoxybenzyl moiety likely enhances lipophilicity, influencing its pharmacokinetic properties.
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-4-27-18-9-6-14(10-19(18)28-5-2)13-22-21(26)15-7-8-17-16(11-15)12-20(25)24(3)23-17/h6,9-10,12,15H,4-5,7-8,11,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOULIFKFBAOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-diethoxybenzyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. Its unique molecular structure suggests various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 385.5 g/mol
- CAS Number : 2034597-37-8
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 2034597-37-8 |
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas. Below are key findings from recent studies:
Antiviral Activity
In a study focused on HIV integrase inhibitors, derivatives similar to the target compound were synthesized and evaluated for their antiviral properties. The findings indicated that certain modifications to the molecular structure could enhance anti-HIV activity without significant cytotoxicity. Although specific data on this compound was not detailed in this study, the structural similarities suggest that it may exhibit comparable antiviral effects .
Antioxidant Properties
Antioxidant activity is another area of interest for this compound. Compounds with similar structures have demonstrated strong antioxidant effects through mechanisms such as radical scavenging and inhibition of lipid peroxidation. The ability to mitigate oxidative stress can be critical in preventing cellular damage and related diseases .
Antimicrobial Effects
Preliminary investigations into the antimicrobial properties of compounds within the same chemical class have shown effectiveness against various pathogens. For instance, derivatives have been tested against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, indicating a potential role for this compound in treating infections .
Case Studies and Research Findings
- Study on Antiviral Compounds :
- Antioxidant Activity Assessment :
- Antimicrobial Screening :
Comparison with Similar Compounds
N,N-Dimethyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnoline-6-Carboxamide (CAS 1708178-88-4)
- Substituents : The amide nitrogen is substituted with two methyl groups instead of a 3,4-diethoxybenzyl group.
N-Benzyl-6,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxamide (CAS 873081-00-6)
N-[2-(3,4-Diethoxyanilino)-2-Oxoethyl]-N-Methylcyclopentanecarboxamide (CAS 852396-60-2)
- Substituents : A cyclopentane-carboxamide core with a 3,4-diethoxy aniline side chain.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Substituent Effects on Bioactivity
- Lipophilicity : The 3,4-diethoxybenzyl group in the target compound increases logP compared to the dimethyl analog, suggesting enhanced tissue penetration but possible metabolic instability due to ether linkages .
- Steric Effects : The bulky diethoxybenzyl group may hinder binding to flat enzymatic pockets, whereas the dimethyl analog’s smaller substituents could favor tighter interactions.
- Electronic Effects : The electron-donating ethoxy groups may modulate the benzyl moiety’s electron density, influencing hydrogen-bonding or charge-transfer interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
